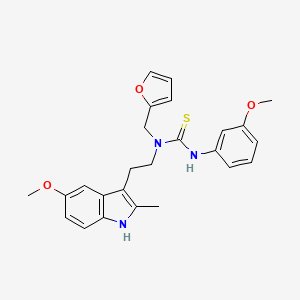

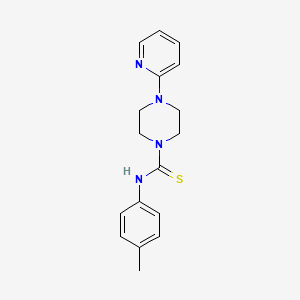

![molecular formula C17H14ClN3O3S B2645789 3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895805-09-1](/img/structure/B2645789.png)

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “3-Chloro-6-methoxypyridazine” involves regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether). It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .Molecular Structure Analysis

The molecular structure of “3-Chloro-6-methoxypyridazine” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is XBJLKXOOHLLTPG-UHFFFAOYSA-N .Chemical Reactions Analysis

“3-Chloro-6-methoxypyridazine” can undergo nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical and Chemical Properties Analysis

The molecular weight of “3-Chloro-6-methoxypyridazine” is 144.56 g/mol . The average mass is 128.560 Da and the monoisotopic mass is 128.014130 Da .Aplicaciones Científicas De Investigación

Metabolism and Selectivity of Herbicides

One significant area of research involves the metabolism of chlorsulfuron and similar compounds by plants, which is a critical factor for the selectivity of certain herbicides for cereals. Tolerant plants like wheat, oats, and barley can rapidly metabolize these compounds to inactive products, demonstrating a biological basis for herbicide selectivity. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety, distinguishing sensitive from tolerant species Sweetser, Schow, & Hutchison, 1982.

Cognitive Enhancing Properties

Another study focused on SB-399885, a compound structurally related to the one you're interested in, highlights its potential as a cognitive enhancer. This research demonstrated the compound's high affinity for 5-HT6 receptors, suggesting its use in enhancing cognitive functions, which could be beneficial in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia Hirst et al., 2006.

Hydrolysis and Degradation

The hydrolysis and degradation mechanisms of compounds like triasulfuron have also been studied. These processes are crucial for understanding the environmental fate of such chemicals. The degradation involves cleavage of the sulfonylurea bridge among other pathways, with the rate of degradation being pH-dependent Braschi et al., 1997.

Propiedades

IUPAC Name |

3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-24-17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-25(22,23)15-7-3-5-13(18)11-15/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTHQCBHQAHJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)